Tolebrutinib

Catalog No.
S545545
CAS No.
1971920-73-6
M.F
C26H25N5O3
M. Wt
455.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolebrutinib

CAS Number

1971920-73-6

Product Name

Tolebrutinib

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1

InChI Key

KOEUOFPEZFUWRF-LJQANCHMSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

solubility

Soluble in DMSO

Synonyms

Tolebrutinib

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

The exact mass of the compound Tolebrutinib is 455.1957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tolebrutinib is a small molecule that functions as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It is designed to target BTK, which plays a crucial role in the signaling pathways of B lymphocytes and myeloid cells, making it a significant therapeutic candidate for conditions characterized by inflammation, particularly multiple sclerosis. Tolebrutinib's unique structural feature is its acrylamide "warhead," which covalently binds to the cysteine residue in the ATP-binding pocket of BTK, leading to its inactivation .

Tolebrutinib works by inhibiting the BTK enzyme [, ]. BTK plays a critical role in the activation and survival of B-cells []. By inhibiting BTK, tolebrutinib may reduce the number and activity of B-cells, potentially leading to decreased inflammation in MS patients [].

Tolebrutinib is a small molecule inhibitor that targets Bruton tyrosine kinase (BTK) []. BTK is a signaling enzyme within B-lymphocytes (B cells), a type of white blood cell involved in the immune response. By inhibiting BTK, tolebrutinib disrupts B cell function, making it a potential therapeutic agent in autoimmune diseases where B cells play a detrimental role [].

Multiple Sclerosis (MS)

Multiple sclerosis is a chronic, demyelinating disease of the central nervous system. Research suggests that B cells contribute to the development and progression of MS []. Tolebrutinib is currently being investigated in several clinical trials for its potential to modify the course of MS. Phase 3 trials are underway to evaluate its efficacy and safety in reducing relapse rates and MRI activity in patients with relapsing-remitting MS [].

Upon administration. The primary reaction involves the covalent modification of BTK through the formation of a thioether bond with the cysteine 481 residue. This reaction is characterized by a rapid association rate, with in vitro studies showing that tolebrutinib reacts with BTK approximately 65 times faster than other inhibitors like evobrutinib .

Upon metabolic processing, tolebrutinib is extensively transformed into various metabolites, with 19 identified in human plasma. Notably, one metabolite retains the ability to inhibit BTK effectively, while others do not exhibit significant pharmacological activity .

Tolebrutinib demonstrates potent biological activity as an inhibitor of BTK. Its estimated inhibitory concentration (IC50) against BTK is approximately 0.7 nanomolar, making it significantly more potent than other similar compounds such as evobrutinib and fenebrutinib . The drug's ability to penetrate the central nervous system allows it to modulate immune responses directly within this critical area, providing a therapeutic advantage for treating neuroinflammatory diseases like multiple sclerosis .

The synthesis of tolebrutinib involves several steps that typically include:

  • Formation of the Imidazopyridinone Core: This step establishes the foundational structure necessary for further functionalization.
  • Introduction of the Acrylamide Moiety: The acrylamide "warhead" is introduced through a reaction that ensures its proper orientation for subsequent binding with BTK.
  • Final Modifications: Additional side chains and functional groups are added to enhance potency and selectivity towards BTK.

Tolebrutinib is primarily investigated for its efficacy in treating multiple sclerosis. Clinical trials have demonstrated its ability to reduce new active brain lesions and delay disability progression in patients with relapsing forms of multiple sclerosis . Its unique mechanism of action allows for targeted modulation of inflammatory processes within the central nervous system, offering potential benefits over existing therapies.

Tolebrutinib can be compared with several other BTK inhibitors:

CompoundTypeIC50 (nM)Unique Features
TolebrutinibIrreversible Inhibitor0.7Rapidly reacts with BTK; penetrates CNS
EvobrutinibReversible Inhibitor33.5Slower reaction rate compared to tolebrutinib
FenebrutinibReversible Inhibitor2.9Classical reversible antagonist; slower off-rate

Tolebrutinib stands out due to its irreversible action and superior potency against BTK compared to its counterparts, making it particularly suitable for targeting chronic inflammatory conditions like multiple sclerosis .

Molecular Formula and Composition (C26H25N5O3)

Tolebrutinib exhibits a well-defined molecular composition characterized by its empirical formula C26H25N5O3 [1] [2] [3]. This molecular composition encompasses twenty-six carbon atoms, twenty-five hydrogen atoms, five nitrogen atoms, and three oxygen atoms, establishing a complex heterocyclic architecture [1] [2]. The elemental composition reflects the compound's sophisticated design as a selective small molecule inhibitor with specific structural requirements for biological activity [1].

The molecular formula demonstrates a high degree of unsaturation, consistent with the presence of multiple aromatic rings and heterocyclic systems within the structure [2] [3]. The nitrogen content, representing approximately 15.4% of the total atom count, indicates the prevalence of nitrogen-containing heterocycles that are crucial for the compound's binding interactions [1] [2].

ElementCountPercentage by Mass
Carbon2668.56%
Hydrogen255.53%
Nitrogen515.38%
Oxygen310.53%

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry systematic name for tolebrutinib is 4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one [1] [2] [5]. This comprehensive nomenclature systematically describes the complete molecular architecture, including the heterocyclic core, substituent patterns, and stereochemical configuration [1] [2].

Alternative systematic names include 2H-Imidazo(4,5-C)pyridin-2-one, 4-amino-1,3-dihydro-1-((3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl)-3-(4-phenoxyphenyl)- [1] [2]. The compound is also identified by various research codes including PRN-2246, SAR-442168, and the Unique Ingredient Identifier 8CZ82ZYY9X [1] [2] [5].

The Chemical Abstracts Service registry number 1971920-73-6 provides unambiguous identification in chemical databases and regulatory documentation [1] [2] [5]. The International Chemical Identifier key KOEUOFPEZFUWRF-LJQANCHMSA-N serves as a unique digital fingerprint for computational chemistry applications [3] [4].

Structural Features and Conformation

Key Functional Groups and Moieties

Tolebrutinib incorporates several critical functional groups that contribute to its biological activity and physicochemical properties [1] . The molecule features an acrylamide moiety, specifically a prop-2-enoyl group attached to the piperidine nitrogen, which serves as the electrophilic warhead responsible for covalent binding to target cysteine residues [23]. This acrylamide functionality undergoes Michael addition reactions with nucleophilic sulfur atoms in protein cysteine residues [23].

The imidazopyridine core represents the primary heterocyclic scaffold, specifically an imidazo[4,5-c]pyridin-2-one system [1] [2] [20]. This bicyclic aromatic system contains both imidazole and pyridine functionalities fused together, providing the structural framework for kinase binding interactions [20]. The 4-amino group on the imidazopyridine core serves as a hydrogen bond donor in protein-ligand interactions [1] [2].

The phenoxyphenyl substituent consists of two phenyl rings connected through an ether linkage, specifically a 4-phenoxyphenyl group attached at the 3-position of the imidazopyridine core [1] [2]. This biphenyl ether system contributes significantly to the molecule's lipophilicity and provides hydrophobic interactions with the target protein binding site [14].

The piperidine ring system functions as a conformationally flexible linker between the imidazopyridine core and the acrylamide warhead [1] [2]. This six-membered saturated nitrogen heterocycle adopts various conformations that influence the spatial positioning of the electrophilic acrylamide group [14].

Stereochemistry and 3R Configuration

Tolebrutinib exhibits defined stereochemistry at a single chiral center located at the 3-position of the piperidine ring [1] [2] [3]. The absolute configuration is designated as (3R), indicating the R-configuration according to Cahn-Ingold-Prelog priority rules [1] [2] [3]. This stereochemical specification is critical for the compound's biological activity, as the spatial arrangement affects the positioning of the acrylamide warhead relative to the target cysteine residue [14].

The presence of one defined stereocenter results in tolebrutinib existing as a single enantiomer rather than a racemic mixture [3]. The stereochemical purity is essential for consistent pharmacological activity and reproducible binding kinetics [14]. The (3R)-configuration was specifically selected during the drug design process to optimize the geometric alignment between the acrylamide electrophile and the target Bruton's tyrosine kinase cysteine residue [14].

Conformational analysis indicates that the (3R)-stereochemistry positions the acrylamide group in an optimal orientation for covalent bond formation with the target protein [14]. The defined stereochemistry also influences the overall three-dimensional shape of the molecule, affecting both binding affinity and selectivity [14].

Aromatic Systems and Heterocyclic Components

The aromatic architecture of tolebrutinib comprises multiple interconnected ring systems that contribute to its binding affinity and selectivity [1] [2] [20]. The central imidazo[4,5-c]pyridine core represents a fused bicyclic aromatic system combining imidazole and pyridine functionalities [20]. This heterocyclic framework has been specifically optimized for Bruton's tyrosine kinase inhibition, with the imidazo[4,5-c]pyridine core demonstrating significantly higher activity compared to alternative regioisomers such as imidazo[4,5-b]pyridine systems [20].

The phenoxyphenyl substituent introduces additional aromatic character through two benzene rings connected via an ether linkage [1] [2]. The proximal phenyl ring is directly attached to the imidazopyridine core, while the distal phenyl ring extends into a hydrophobic binding pocket of the target protein [14]. This biphenyl ether system provides extensive π-π stacking interactions and hydrophobic contacts essential for high-affinity binding [14].

The aromatic systems within tolebrutinib exhibit delocalized electron density that influences both the compound's electronic properties and its ability to participate in aromatic stacking interactions [20]. The electron-deficient nature of the imidazopyridine core, particularly due to the presence of multiple nitrogen atoms, creates favorable electrostatic interactions with complementary regions of the target protein [20].

The heterocyclic nitrogen atoms serve multiple functions, including hydrogen bond acceptance, coordination of metal ions in the protein active site, and modulation of the electronic properties of adjacent aromatic systems [20]. The strategic placement of nitrogen atoms within the aromatic framework contributes to the compound's selectivity profile by creating specific interaction patterns with target proteins [20].

Physicochemical Properties

Molecular Weight and Mass Characteristics

Tolebrutinib exhibits a molecular weight of 455.5 grams per mole, positioning it within the optimal range for oral drug development according to Lipinski's Rule of Five [1] [2] [3]. The exact molecular mass calculated from high-resolution mass spectrometry is 455.195739685 atomic mass units [2] [3]. This molecular weight classification places tolebrutinib in the moderate molecular weight category for small molecule pharmaceuticals, facilitating favorable absorption and distribution properties [14].

The compound's molecular weight contributes to its central nervous system penetration capabilities, as molecules within this size range can effectively cross the blood-brain barrier when combined with appropriate lipophilicity characteristics [14]. The molecular weight optimization represents a careful balance between structural complexity required for selectivity and size constraints necessary for bioavailability [14].

ParameterValueUnits
Molecular Weight (Average)455.5g/mol
Molecular Weight (Monoisotopic)455.195739685g/mol
Exact Mass455.1957g/mol

Solubility Parameters and Dissolution Behavior

The solubility characteristics of tolebrutinib have been systematically evaluated across various solvent systems to optimize formulation strategies [12] [13]. In dimethyl sulfoxide, tolebrutinib demonstrates high solubility with a maximum concentration of 100 milligrams per milliliter, equivalent to 219.53 millimolar [12]. This excellent solubility in dimethyl sulfoxide facilitates stock solution preparation for research applications [12].

The compound exhibits limited aqueous solubility, consistent with its lipophilic character and the presence of extensive aromatic systems [12] [13]. To enhance dissolution, ultrasonic treatment at 37 degrees Celsius is recommended, particularly when preparing concentrated solutions [12]. The dissolution behavior is pH-dependent, with the compound showing different solubility profiles under various pH conditions [13].

Tolebrutinib demonstrates a calculated partition coefficient (cLogP) of 2.69 and a distribution coefficient (LogD) at physiological pH 7.4 of 2.53 [14]. These values indicate moderate lipophilicity, which is optimal for blood-brain barrier penetration while maintaining acceptable aqueous solubility for biological systems [14]. The polar surface area of 92.0 square angstroms contributes to the compound's central nervous system penetration properties [14].

Solvent SystemSolubilityConcentration
Dimethyl SulfoxideHigh100 mg/mL (219.53 mM)
WaterLimitedRequires enhancement
Physiological BufferModeratepH-dependent

Stability Profile and Environmental Reactivity

Tolebrutinib exhibits complex stability characteristics that vary significantly depending on environmental conditions and the presence of nucleophilic species [25] [26]. The compound undergoes extensive metabolic transformation when exposed to biological systems, with 19 distinct metabolites identified in human plasma following oral administration [6] [25]. Phase 1 biotransformations represent the primary metabolic pathways, involving oxidation, hydroxylation, and hydrolysis reactions [6] [25].

The acrylamide functional group represents a reactive electrophilic center that can undergo nucleophilic addition reactions with various biological nucleophiles [23] [25]. This reactivity is intentional for the compound's mechanism of action but also contributes to its metabolic instability [25] [26]. The compound demonstrates a short half-life of approximately 3.5 hours due to rapid metabolic clearance [6] [25].

Environmental reactivity studies indicate that tolebrutinib is susceptible to oxidative degradation, particularly at the piperidine ring and acrylamide moiety [25] [26]. The compound shows enhanced stability under inert atmospheric conditions and reduced temperatures [12]. Storage recommendations specify maintenance at -20 degrees Celsius for optimal long-term stability [12].

The stability profile varies significantly with pH, with the compound showing greater stability under neutral to slightly acidic conditions [13]. Alkaline conditions promote hydrolysis of the acrylamide group and degradation of the imidazopyridine core [13]. Light exposure can also contribute to photochemical degradation, necessitating storage in amber containers [12].

Polymorphism and Crystal Structure

Tolebrutinib exhibits polymorphic behavior with multiple crystalline forms identified through systematic screening studies [9] [10] [11]. Two distinct crystalline forms, designated as Form 1 and Form 2, have been characterized using X-ray powder diffraction analysis [9] [11]. Form 1 demonstrates characteristic diffraction peaks at 2θ values of 10.4°, 11.4°, 20.6°, 16.7°, and 22.7° [9] [11].

Form 1 exhibits superior stability characteristics with chemical purity exceeding 99.8% and maintaining substantially unchanged purity during storage [9] [16]. The crystalline form demonstrates excellent stability under accelerated conditions, retaining 99.5% purity after exposure to 40 degrees Celsius and 75% relative humidity for 10 months [9]. The hygroscopicity of Form 1 is minimal, with weight gain of only 0.53% at 80% relative humidity [16].

Form 2 possesses distinct physicochemical properties, including a higher melting point that makes it beneficial for high-temperature processing applications such as hot melt extrusion [9]. The hygroscopicity of Form 2 is extremely low, with only 0.3% moisture absorption within the range of 0% to 80% relative humidity [9]. Both crystalline forms demonstrate good physical and chemical stability, maintaining their crystal structure and chemical integrity for extended periods under appropriate storage conditions [9].

An amorphous form of tolebrutinib has also been characterized, exhibiting enhanced solubility compared to the crystalline forms while maintaining acceptable hygroscopicity with approximately 1.9% weight gain between 20% and 80% relative humidity [9]. The amorphous form demonstrates good compressibility, which is advantageous for pharmaceutical formulation development [9].

Crystal FormMelting PointHygroscopicity (80% RH)Chemical Purity
Form 1Moderate0.53%>99.8%
Form 2High0.3%>99.5%
AmorphousNot Applicable1.9%Variable

Retrosynthetic Analysis and Precursors

The retrosynthetic analysis of tolebrutinib reveals a convergent synthetic approach based on the assembly of key structural fragments around the central imidazo[4,5-c]pyridin-2-one core [1]. The compound can be disconnected into several strategic precursors that allow for efficient synthetic routes while maintaining the crucial stereochemistry at the piperidine ring.

The aryl substitution pattern is achieved through 4-phenoxyphenylboronic acid, which participates in the crucial Chan-Lam coupling reaction to install the phenoxyphenyl moiety [1]. This boronic acid derivative is selected for its reactivity under copper-catalyzed conditions and its ability to provide the optimal geometric arrangement for Bruton's tyrosine kinase binding.

Additional key precursors include carbonyldiimidazole for the cyclization step that forms the imidazo[4,5-c]pyridin-2-one ring system, and acryloyl chloride for the final installation of the Michael acceptor warhead that enables covalent binding to the cysteine-481 residue in the BTK active site [1]. For radiolabeling applications, iodoethylene serves as the coupling partner for carbon-11 incorporation through palladium-mediated carbonylation reactions [1].

Synthetic Routes and Methodologies

Three distinct synthetic routes have been developed for tolebrutinib synthesis, each offering unique advantages in terms of efficiency, scalability, and functional group tolerance [1]. These routes demonstrate the synthetic flexibility of the imidazo[4,5-c]pyridin-2-one scaffold and provide options for process optimization.

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction represents a critical transformation in all synthetic routes to tolebrutinib, enabling the formation of carbon-nitrogen bonds between aryl boronic acids and nitrogen nucleophiles under mild, oxidative conditions [1] [2]. This reaction is particularly valuable due to its tolerance for various functional groups and its ability to proceed at relatively low temperatures.

In the primary synthetic route, the Chan-Lam coupling is performed using copper(II) acetate, pyridine, atmospheric oxygen, and molecular sieves in dimethylformamide [1]. This set of conditions provides excellent reactivity while maintaining functional group compatibility. The use of atmospheric oxygen as the terminal oxidant makes this reaction operationally simple and environmentally benign compared to alternative cross-coupling methodologies.

Alternative conditions employ copper(II) acetate, triethylamine, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), and oxygen in dichloromethane [1]. The inclusion of TEMPO as a co-catalyst enhances the reaction efficiency by facilitating the copper redox cycling, while the use of dichloromethane provides different solubility characteristics that may be advantageous for certain substrates.

The Chan-Lam coupling in tolebrutinib synthesis demonstrates excellent regioselectivity, with the boronic acid coupling exclusively at the desired nitrogen center without competing reactions at other nucleophilic sites [1]. This selectivity is crucial for maintaining the structural integrity required for biological activity.

Cyclization Strategies for Imidazo[4,5-c]pyridin-2-one Formation

The construction of the imidazo[4,5-c]pyridin-2-one core represents a key synthetic challenge that requires careful orchestration of functional group transformations and ring-forming reactions [1]. The cyclization strategy employed in tolebrutinib synthesis involves a sequential reduction-cyclization sequence that efficiently builds the target heterocycle.

The process begins with the reduction of the nitro group in the pyridine precursor using either zinc and ammonium chloride in methanol at 50°C or iron in acetic acid/methanol [1]. These conditions provide clean reduction to the corresponding amine while preserving other functional groups. The choice between these reducing systems allows for optimization based on substrate characteristics and reaction scale.

Following the reduction, cyclization is achieved using carbonyldiimidazole in acetonitrile or tetrahydrofuran [1]. Carbonyldiimidazole serves as an activated carbonyl equivalent that readily reacts with the newly formed amine to generate a carbamate intermediate. This intermediate undergoes spontaneous intramolecular cyclization through nucleophilic attack on the carbonyl carbon, resulting in the formation of the imidazo[4,5-c]pyridin-2-one ring system [3].

The cyclization strategy is notable for its high efficiency and mild reaction conditions. The use of carbonyldiimidazole avoids the need for harsh cyclization conditions or toxic reagents, making this approach amenable to large-scale synthesis. The reaction proceeds through a well-defined mechanistic pathway involving carbamate formation followed by ring closure, ensuring predictable and reproducible outcomes [3].

Stereochemical Control Methods

Maintaining the correct stereochemistry at the piperidine center is crucial for tolebrutinib's biological activity, as the (R)-configuration has been optimized for BTK active site binding [1]. The synthetic approach employs several strategies to ensure stereochemical fidelity throughout the synthesis.

The primary method for stereochemical control involves the use of enantiomerically pure 1-Boc-3(R)-aminopiperidine as a starting material [1]. This approach eliminates the risk of racemization during synthesis and ensures that the final product maintains the desired stereochemical configuration. The Boc protecting group provides stability during subsequent transformations while allowing for selective deprotection when required.

Throughout the synthetic sequence, reaction conditions are carefully selected to avoid epimerization at the chiral center. The use of mild bases such as triethylamine and diisopropylethylamine, combined with moderate reaction temperatures, helps preserve the stereochemical integrity [1]. Additionally, the choice of solvents and reaction times is optimized to minimize any potential for stereochemical scrambling.

The final acylation step with acryloyl chloride is performed at 0°C using diisopropylethylamine or triethylamine in dichloromethane or dichloromethane/methanol mixtures [1]. These conditions ensure clean acylation while preventing any thermal racemization that might occur at elevated temperatures.

Structure-Activity Relationship Development

The development of tolebrutinib involved extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties for central nervous system penetration [4]. The final molecular architecture represents a careful balance of structural features designed to achieve sub-nanomolar BTK inhibition while maintaining appropriate drug-like properties.

The imidazo[4,5-c]pyridin-2-one core serves as the central scaffold that provides the framework for BTK binding [1]. This bicyclic heterocycle was selected based on its ability to engage in optimal hydrogen bonding interactions with the kinase active site while providing a rigid framework that preorganizes other functional groups for binding. The core structure maintains planarity essential for fitting into the ATP-binding pocket of BTK.

The (R)-piperidine substituent represents a critical stereochemical element that controls both potency and selectivity [1]. The R-configuration was determined to be optimal through systematic evaluation of both enantiomers, with the R-form showing significantly enhanced binding affinity compared to the S-isomer. This stereochemical preference reflects the precise geometric requirements of the BTK active site.

The 4-phenoxyphenyl group provides essential hydrophobic interactions with the kinase binding pocket while the phenoxy linkage offers optimal geometric positioning [1]. This aryl system was optimized through systematic variation of substitution patterns and linker geometries to achieve maximum binding affinity. The phenoxy connection provides the correct spatial arrangement for engaging hydrophobic residues in the BTK active site.

The acrylamide warhead enables covalent binding to cysteine-481 in the BTK active site, providing the irreversible inhibition that distinguishes tolebrutinib from reversible inhibitors [1]. The Michael acceptor reactivity of the acrylamide is carefully tuned to provide selective reactivity with the target cysteine while avoiding unwanted reactions with other nucleophilic residues.

Radiolabeling Techniques for [14C]-Tolebrutinib and [11C]-Tolebrutinib

Radiolabeled versions of tolebrutinib are essential tools for pharmacokinetic studies, biodistribution analysis, and positron emission tomography imaging applications [5] [6] [7]. Two isotopic variants have been developed: carbon-14 labeled tolebrutinib for metabolic studies and carbon-11 labeled tolebrutinib for PET imaging.

The synthesis of [11C]-tolebrutinib employs an innovative radiocarbonylation approach using carbon-11 labeled carbon monoxide [6] [7]. The precursor 4-amino-3-(4-phenoxyphenyl)-1-[3(R)-piperidyl]imidazo[4,5-c]pyridin-2-one is coupled with iodoethylene and [11C]carbon monoxide using bis(dibenzylideneacetone)palladium(0) and NiXantPhos in tetrahydrofuran at 110°C [1] [6].

The carbon-11 isotope is produced in a MC17 cyclotron through the 14N(p,α)11C nuclear reaction, generating [11C]carbon dioxide which is subsequently reduced to [11C]carbon monoxide over molybdenum [1] [6]. This reduction step is crucial for providing the reactive [11C]CO species required for the palladium-mediated carbonylation reaction.

The radiolabeling reaction proceeds through a palladium-catalyzed aminocarbonylation mechanism where the secondary amine precursor reacts with [11C]CO and iodoethylene to form the labeled acrylamide moiety [6] [7]. The NiXantPhos ligand provides optimal coordination environment for the palladium catalyst, ensuring high radiochemical yields and selectivity.

[11C]-Tolebrutinib is obtained in 37 ± 2% decay-corrected radiochemical yield with greater than 99% radiochemical purity and an average molar activity of 45 GBq/μmol (1200 mCi/μmol) [6]. These parameters make the radiotracer suitable for PET imaging studies in both preclinical and clinical settings.

The synthesis is fully automated using a commercial TracerMaker™ synthesis platform, enabling routine production under good manufacturing practice conditions [6] [7]. The total synthesis time is approximately 40 minutes from end of bombardment, making it practical for the short half-life of carbon-11 (20.4 minutes).

For [14C]-tolebrutinib, detailed synthetic procedures are not extensively described in the available literature, but the compound has been successfully prepared and used in human absorption, distribution, metabolism, and excretion studies [5]. The carbon-14 labeled compound enabled comprehensive metabolite profiling, revealing 19 metabolites in human plasma with extensive phase I biotransformations through hydroxylation, oxidation, and other metabolic pathways [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

455.19573968 g/mol

Monoisotopic Mass

455.19573968 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8CZ82ZYY9X

Dates

Last modified: 04-14-2024

Explore Compound Types